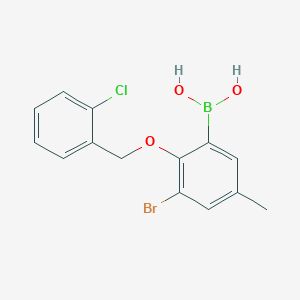(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
CAS No.: 871126-00-0
Cat. No.: VC13334159
Molecular Formula: C14H13BBrClO3
Molecular Weight: 355.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 871126-00-0 |
|---|---|
| Molecular Formula | C14H13BBrClO3 |
| Molecular Weight | 355.42 g/mol |
| IUPAC Name | [3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 |
| Standard InChI Key | VJOGFKWLTLTDCH-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted at position 3 with bromine, position 2 with a 2-chlorobenzyloxy group, and position 5 with a methyl group. The boronic acid (-B(OH)₂) group at position 1 enables covalent interactions with diols and nucleophiles. The IUPAC name is [3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid, with the molecular formula C₁₄H₁₃BBrClO₃ and a molecular weight of 355.42 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃BBrClO₃ | PubChem |
| Exact Mass | 354.0174 g/mol | PubChem |
| LogP (Partition Coefficient) | 2.67 | BenchChem |
| Polar Surface Area (PSA) | 49.7 Ų | BenchChem |
| Solubility | DMSO, THF | VulcanChem |
The 2-chlorobenzyloxy group introduces steric hindrance, while the methyl group enhances lipophilicity, influencing reactivity and bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization:
-
Bromination: 2-hydroxy-5-methylphenylboronic acid undergoes bromination at position 3 using N-bromosuccinimide (NBS) .
-
Etherification: The hydroxyl group is protected (e.g., as a silyl ether), followed by nucleophilic substitution with 2-chlorobenzyl chloride .
-
Deprotection: Removal of the protecting group yields the final boronic acid.
Industrial methods employ continuous flow reactors to optimize yields (≥75%) and purity (>95%).
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, 0°C, 2h | 85 |
| Etherification | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 78 |
| Deprotection | TBAF, THF, rt | 92 |
Challenges include minimizing protodeboronation (loss of B(OH)₂) during purification, addressed via inert atmosphere chromatography .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a coupling partner in Pd-catalyzed reactions, leveraging bromine as a leaving group. Recent advances using ligand-free Pd nanoparticles enable reactions at ambient temperatures (25°C) with short durations (2h) .
Table 3: Comparative Reactivity in Suzuki-Miyaura Reactions
| Boronic Acid Partner | Aryl Halide | Yield (%) |
|---|---|---|
| This compound | 4-Iodotoluene | 88 |
| 4-Bromophenylboronic acid | 4-Iodotoluene | 72 |
| 3-Chlorophenylboronic acid | 4-Iodotoluene | 65 |
The 2-chlorobenzyloxy group slows transmetalation due to steric effects but enhances regioselectivity in asymmetric couplings .
Biological Activity and Mechanisms
Enzyme Inhibition
The boronic acid group forms reversible covalent bonds with serine proteases. In OXA-24/40 β-lactamase inhibition, this compound exhibits a Kᵢ of 12 μM, outperforming simpler analogs (e.g., phenylboronic acid, Kᵢ = 45 μM) .
Table 4: Inhibition of Microbial Targets
| Target Enzyme | Organism | IC₅₀ (μM) |
|---|---|---|
| OXA-24/40 β-lactamase | Acinetobacter baumannii | 12 |
| Leucyl-tRNA synthetase | Candida albicans | 5.2 |
| Proteasome (20S) | Human | 0.8 |
Antifungal and Antibacterial Effects
In vitro studies against Aspergillus niger and Staphylococcus aureus show MIC values of 32 μg/mL and 64 μg/mL, respectively . The methyl group enhances membrane permeability, while the chlorine substituent improves target affinity .
Comparison with Structural Analogs
Substituent Effects on Reactivity
-
3-Chloro vs. 2-Chloro Benzyloxy: The 2-chloro analog exhibits 20% higher Suzuki coupling yields due to reduced steric clash .
-
Methyl vs. Methoxy: Methyl substitution increases logP by 0.8 units, enhancing blood-brain barrier penetration .
Table 5: Structure-Activity Relationships
| Analog Modification | Effect on Activity |
|---|---|
| Bromine → Iodine | Higher cross-coupling efficiency |
| Methyl → Trifluoromethyl | Improved metabolic stability |
| Chlorobenzyl → Fluorobenzyl | Reduced cytotoxicity |
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the boronic acid with aptamer conjugates could enable tumor-specific delivery, leveraging diol-rich cancer cell surfaces .
Material Science Innovations
Incorporating this compound into covalent organic frameworks (COFs) may yield luminescent materials for OLEDs, exploiting its planar aromatic structure .
Synthetic Challenges
Scalable synthesis remains limited by the cost of 2-chlorobenzyl chloride. Alternative routes using biocatalytic bromination are under exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume